Gonadorelin

Endocrinology Receptor Pharmacology Binding Assay

Gonadorelin (CAS 33515-09-2) is a synthetic decapeptide chemically and biologically identical to endogenous GnRH. Unlike superagonists (triptorelin, leuprolide) with D-amino acid substitutions conferring prolonged half-lives and higher receptor affinity (Ki 0.3 nM vs. 13 nM), Gonadorelin provides native receptor binding kinetics and a physiologic 2–10 minute half-life. This uniquely qualifies it for diagnostic GnRH stimulation tests, pulsatile subcutaneous infusion therapy, and as the mandatory native ligand control in GNRHR molecular pharmacology studies. Additionally, Gonadorelin offers an economically equivalent alternative to expensive analogs for ovulation synchronization in large animal veterinary applications (100 µg dose).

Molecular Formula C55H75N17O13
Molecular Weight 1182.3 g/mol
CAS No. 33515-09-2
Cat. No. B1671987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGonadorelin
CAS33515-09-2
SynonymsCystorelin
Dirigestran
Factrel
FSH Releasing Hormone
FSH-Releasing Hormone
Gn-RH
GnRH
Gonadoliberin
Gonadorelin
Gonadorelin Acetate
Gonadorelin Hydrochloride
Gonadotropin Releasing Hormone
Gonadotropin-Releasing Hormone
Kryptocur
LFRH
LH FSH Releasing Hormone
LH Releasing Hormone
LH-FSH Releasing Hormone
LH-Releasing Hormone
LH-RH
LHFSH Releasing Hormone
LHFSHRH
LHRH
Luliberin
Luteinizing Hormone Releasing Hormone
Luteinizing Hormone-Releasing Hormone
Releasing Hormone, LHFSH
Molecular FormulaC55H75N17O13
Molecular Weight1182.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60)
InChIKeyXLXSAKCOAKORKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 6.53 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5.88e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gonadorelin (CAS 33515-09-2): Baseline Procurement and Selection Guide for Synthetic GnRH


Gonadorelin is a synthetic decapeptide that is chemically and biologically identical to the endogenous hypothalamic gonadotropin-releasing hormone (GnRH). It acts as an agonist at the gonadotropin-releasing hormone receptor (GNRHR), where it exhibits a binding affinity (Ki) of 13 nM in CHO cells expressing the human receptor [1]. Its primary pharmacological action is the acute stimulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release from the anterior pituitary [1]. This compound is a critical reagent in diagnostic evaluations of the hypothalamic-pituitary-gonadal axis and is a foundational molecule from which potent, long-acting superagonist analogs (e.g., triptorelin, buserelin, leuprolide) are derived via targeted amino acid substitutions.

Why Gonadorelin (CAS 33515-09-2) Cannot Be Interchanged with Generic GnRH Analogs


Despite a shared receptor target, scientific and industrial users cannot simply substitute Gonadorelin with other GnRH analogs (e.g., buserelin, triptorelin, leuprolide) without fundamentally altering the experimental or clinical outcome. The critical point of differentiation lies in the compound's short, physiologic half-life (approximately 2–10 minutes) and its native receptor binding kinetics, which yield a pulsatile and transient stimulation profile [1]. In contrast, synthetic superagonists contain D-amino acid substitutions (e.g., D-Trp⁶ in triptorelin) that confer extended half-lives (≥3 hours) and dramatically increased receptor affinity (e.g., Ki = 0.3 nM for triptorelin) [2][3]. This biochemical divergence transforms the superagonists from diagnostic tools into agents of sustained receptor down-regulation. Therefore, selecting Gonadorelin over an analog is a deliberate choice to obtain a pure, native-like, and transient pituitary challenge, which is essential for specific assays and protocols where extended agonist activity would compromise data integrity or therapeutic safety.

Gonadorelin (CAS 33515-09-2) Product-Specific Quantitative Evidence Guide


Native GnRH Receptor Affinity: Quantified Differentiation from Superagonist Triptorelin

Gonadorelin displays a receptor binding affinity that is 43-fold lower than the superagonist analog triptorelin. This is not a performance deficit but a defining characteristic for applications requiring native physiologic signaling rather than sustained superactivation. The Ki of Gonadorelin for the human GNRHR expressed in CHO cells is 13 nM [1]. In the same assay system, the synthetic analog triptorelin exhibits a Ki of 0.3 nM [2].

Endocrinology Receptor Pharmacology Binding Assay

Rapid Pharmacokinetic Clearance: Half-Life Comparison with Depot and Long-Acting Analogs

Gonadorelin's extremely short half-life of 2–10 minutes [1] is a fundamental differentiator from all clinically used GnRH superagonists. This rapid clearance is essential for protocols requiring a transient pituitary stimulus. For comparison, the analog buserelin has an elimination half-life of approximately 50–80 minutes [2], and leuprolide has a terminal half-life of approximately 3 hours [3].

Pharmacokinetics Drug Metabolism Assay Development

Diagnostic Specificity: Gonadorelin as the Gold-Standard vs. Triptorelin in Precocious Puberty Testing

The GnRH stimulation test using Gonadorelin is the established gold standard for diagnosing central precocious puberty (CPP). A direct head-to-head clinical comparison in boys revealed that substituting Gonadorelin with the analog triptorelin yields significantly different peak LH values and kinetics, thereby compromising diagnostic accuracy. In a propensity-score-matched study (n=34), the median peak LH value was 9.70 mIU/mL for the Gonadorelin group, but this increased 2.0-fold to 19.55 mIU/mL in the triptorelin group (p = 0.041) [1].

Pediatric Endocrinology Clinical Diagnostics Biomarker Validation

Equivalence in Pulsatile Physiologic Stimulation: In Vivo Ovarian Dynamics vs. Buserelin and Lecirelin

When administered in a pulsatile or acute bolus fashion (rather than continuous infusion), Gonadorelin demonstrates functional equivalence to the superagonists buserelin and lecirelin for inducing ovulation. A direct comparative study in Holstein heifers showed that 100 µg of Gonadorelin, 10 µg of Buserelin, and 25–50 µg of Lecirelin produced no statistically significant difference in the primary outcome of dominant follicle disappearance (73%–100% across all groups) [1].

Veterinary Reproduction Ovarian Physiology Therapeutic Equivalence

Optimal Application Scenarios for Gonadorelin (CAS 33515-09-2) in Research and Industry


Gold-Standard Diagnostic Agent for Hypothalamic-Pituitary-Gonadal Axis Assessment

Scenario: Clinical diagnostic laboratories and research facilities conducting GnRH stimulation tests to differentiate between hypogonadotropic hypogonadism and constitutional delay of growth and puberty (CDGP). Based on evidence that substituting Gonadorelin with triptorelin yields a 2-fold higher and kinetically distinct peak LH response (9.70 vs. 19.55 mIU/mL, p=0.041), Gonadorelin is uniquely qualified to provide the reference standard for this assay [1]. Any substitution would invalidate comparison to historical clinical data and established diagnostic cutoffs.

Pulsatile Therapy for Ovulation Induction in Hypothalamic Amenorrhea

Scenario: Reproductive endocrinology clinics requiring a native GnRH molecule for pulsatile subcutaneous infusion therapy. The extremely short half-life of Gonadorelin (2–10 minutes) is essential for this application, as it precisely mimics the physiologic pulsatile release pattern from the hypothalamus [2]. Long-acting superagonists like leuprolide (half-life ~3 hours) are fundamentally incapable of replicating this pulsatile signal and are instead used for pituitary down-regulation prior to controlled ovarian hyperstimulation.

Native Ligand Control in GnRH Receptor Pharmacology and Signaling Studies

Scenario: Academic and pharmaceutical research laboratories investigating the molecular pharmacology of the GnRH receptor (GNRHR). Given that synthetic superagonists like triptorelin exhibit a 43-fold higher binding affinity (Ki 0.3 nM vs. 13 nM) and modified downstream signaling profiles, Gonadorelin is the mandatory native ligand control for all studies aiming to understand physiological receptor activation, internalization, and desensitization kinetics [3].

Cost-Effective Acute GnRH Challenge in Veterinary Reproduction

Scenario: Large animal veterinary practices and research herds requiring synchronization of ovulation or treatment of ovarian follicular cysts. In vivo evidence confirms that a 100 µg dose of Gonadorelin is functionally equivalent to more expensive synthetic analogs (buserelin, lecirelin) for inducing dominant follicle disappearance (73% vs. 82-100%, p>0.05) [4]. Therefore, for an acute ovulatory trigger—as opposed to long-term cycle suppression—Gonadorelin offers a scientifically valid and economically prudent alternative.

Technical Documentation Hub

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